2-chloro-5-nitropyridin-3-ol

Catalog No.
S6491610
CAS No.
1395037-06-5
M.F
C5H3ClN2O3
M. Wt
174.5
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-chloro-5-nitropyridin-3-ol

CAS Number

1395037-06-5

Product Name

2-chloro-5-nitropyridin-3-ol

Molecular Formula

C5H3ClN2O3

Molecular Weight

174.5

2-Chloro-5-nitropyridin-3-ol is a heterocyclic organic compound with the molecular formula C5H3ClN2O3C_5H_3ClN_2O_3 and a molecular weight of 174.5 g/mol. It features a pyridine ring substituted with a chlorine atom at the 2-position, a nitro group at the 5-position, and a hydroxyl group at the 3-position. This compound is notable for its unique arrangement of functional groups, which contributes to its distinct chemical reactivity and potential biological activity.

, including:

  • Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as amines or thiols under basic conditions.
  • Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
  • Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

The versatility of these reactions makes 2-chloro-5-nitropyridin-3-ol a valuable intermediate in synthetic organic chemistry.

The biological activity of 2-chloro-5-nitropyridin-3-ol has been investigated, particularly for its potential antimicrobial and anticancer properties. Nitropyridines, including this compound, are known to interact with various biological targets due to their high reactivity. The nitro group can undergo bioreduction in biological systems, leading to reactive intermediates that may affect cellular components or pathways .

The synthesis of 2-chloro-5-nitropyridin-3-ol typically involves several steps:

  • Nitration: Starting from 2-chloropyridine, nitration is performed using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
  • Hydrolysis: The nitrated product is then subjected to hydrolysis under acidic or basic conditions to introduce the hydroxyl group at the third position.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography.

In industrial settings, production methods are optimized for large-scale synthesis, often employing continuous flow reactors and advanced purification techniques.

2-Chloro-5-nitropyridin-3-ol has diverse applications across several fields:

  • Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
  • Biology: The compound is explored for its potential as a bioactive molecule with applications in drug development, particularly in designing enzyme inhibitors and receptor modulators.
  • Industry: It is utilized in producing agrochemicals, dyes, and specialty chemicals .

Research indicates that 2-chloro-5-nitropyridin-3-ol may interact with molecular targets such as enzymes or receptors. This interaction can lead to inhibition or modulation of their activity. The presence of both the nitro and hydroxyl groups allows for versatile chemical modifications that enhance its bioactivity.

Several compounds share structural similarities with 2-chloro-5-nitropyridin-3-ol. These include:

  • 2-Chloro-3-nitropyridin-4-ol
    • Similar structure but different positioning of functional groups.
  • 5-Chloro-2-nitropyridine-3-ol
    • Similar structure but different position of the chlorine atom.
  • 3-Nitropyridine
    • A simpler derivative lacking chlorine substitution.
  • 4-Nitropyridine
    • Another derivative that offers different reactivity due to the absence of chlorine.

The uniqueness of 2-chloro-5-nitropyridin-3-ol lies in its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 08-25-2023

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